molecular formula C11H12ClFN2 B3347311 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline CAS No. 1315469-43-2

7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline

Cat. No. B3347311
Key on ui cas rn: 1315469-43-2
M. Wt: 226.68 g/mol
InChI Key: ACSJQVNNIUUAQE-UHFFFAOYSA-N
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Patent
US08729091B2

Procedure details

To a suspension of 390 mg (1.532 mmol) 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-quinoxaline-2,3-dione in 20 mL tetrahydrofuran was added 3.37 mL (3.369 mmol) 1M borane tetrahydrofuran complex. The reaction mixture was stirred for 6 hours at room temperature. The reaction mixture was poured on 30 mL 10% aqueous sodium bicarbonate solution and 30 mL ethyl acetate. The mixture was stirred for 30 min. at room temperature and the layers were separated. The aqueous layer was extracted a second time with 30 mL ethyl acetate. The organic layers were washed with 30 mL brine, dried over magnesium sulfate, filtered and concentrated under vacuum. The compound was purified by silica gel chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of n-heptane:ethyl acetate (100:0 to 40:60) to give 211 mg (61%) of the desired compound as a white solid. MS (ESI): m/z=225.0 [M+H]+.
Name
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-quinoxaline-2,3-dione
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([NH:6][C:7](=O)[C:8](=O)[N:9]2[CH:12]2[CH2:14][CH2:13]2)=[CH:4][C:3]=1[F:17].C(=O)(O)[O-].[Na+].C(OCC)(=O)C>O1CCCC1>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([NH:6][CH2:7][CH2:8][N:9]2[CH:12]2[CH2:13][CH2:14]2)=[CH:4][C:3]=1[F:17] |f:1.2|

Inputs

Step One
Name
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-quinoxaline-2,3-dione
Quantity
390 mg
Type
reactant
Smiles
ClC1=C(C=C2NC(C(N(C2=C1)C1CC1)=O)=O)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 6 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 3.37 mL (3.369 mmol) 1M borane tetrahydrofuran complex
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min. at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted a second time with 30 mL ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed with 30 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The compound was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of n-heptane:ethyl acetate (100:0 to 40:60)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(C=C2NCCN(C2=C1)C1CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 211 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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